4-(Cyclopropyl(methoxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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Overview
Description
4-(Cyclopropyl(methoxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropyl(methoxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylmethyl ketone with a thieno[3,2-c]pyridine derivative in the presence of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropyl(methoxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or functionalized derivatives.
Scientific Research Applications
4-(Cyclopropyl(methoxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopropyl(methoxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclopropylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- 4-(Methoxymethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- 4-(Cyclopropyl(methoxy)methyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Uniqueness
4-(Cyclopropyl(methoxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to the presence of both cyclopropyl and methoxy groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C12H17NOS |
---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
4-[cyclopropyl(methoxy)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C12H17NOS/c1-14-12(8-2-3-8)11-9-5-7-15-10(9)4-6-13-11/h5,7-8,11-13H,2-4,6H2,1H3 |
InChI Key |
NYJJXJKUKHYGGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CC1)C2C3=C(CCN2)SC=C3 |
Origin of Product |
United States |
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